2-Deoxy-alpha-D-galactopyranose

Übersicht

Beschreibung

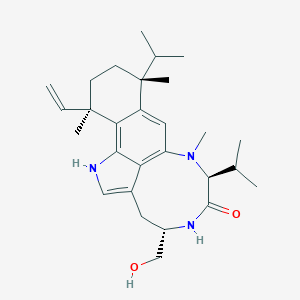

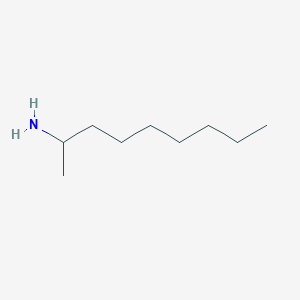

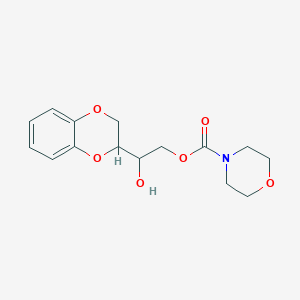

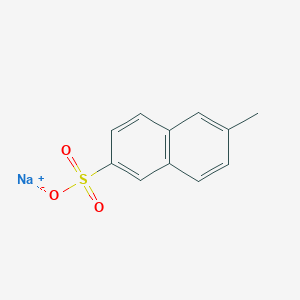

2-Deoxy-alpha-D-galactopyranose is a derivative of D-galactopyranose where the hydroxy group at position 2 has been replaced by a hydrogen .

Synthesis Analysis

The synthesis of 2-Deoxy-alpha-D-galactopyranose involves a two-step approach. The first step is an efficient azidophenylselenylation procedure of glycals, which gives phenyl 2-azido-2-deoxy-1-selenoglycosides as versatile glycosyl donors. In the second step, these donors can be efficiently transformed into α- or β-glycosides depending on the choice of the solvent .

Molecular Structure Analysis

The molecular structure of 2-Deoxy-alpha-D-galactopyranose can be represented as a cyclic pyranose form . The preferred structural form of many monosaccharides may be that of a cyclic hemiacetal. Five and six-membered rings are favored over other ring sizes because of their low angle and eclipsing strain .

Physical And Chemical Properties Analysis

2-Deoxy-alpha-D-galactopyranose is a small molecule with a molecular weight of 164.1565 and a chemical formula of C6H12O5 . It belongs to the class of organic compounds known as hexoses, which are monosaccharides in which the sugar unit is a six-carbon containing moiety .

Wissenschaftliche Forschungsanwendungen

Synthesis of Thioconjugates for Biological Applications : Knapp and Myers (2002) describe the synthesis of functionalized thioglycosides and other derivatives of 2-acetamido-2-deoxy-1-thio-alpha-D-galactopyranose. These compounds are suggested for use in synthetic vaccines, enzyme inhibitors, glycomimetic scaffolds, and other complex carbohydrate systems due to their chemical and biological stability (Knapp & Myers, 2002).

Oligosaccharide Synthesis for Vaccine Development : Kazakova et al. (2020) discuss the synthesis of 2-amino-2-deoxy-pyranosyl units, including 2-amino-2-deoxy-D-galactopyranose, for the development of novel vaccines and serodiagnostic tools for infectious diseases (Kazakova et al., 2020).

Synthesis of Orthogonally Protected Derivatives : Bouvet and Ben (2006) report a high-yielding synthesis of C-linked 2-deoxy-2-acetamido-alpha-D-galactopyranose derivatives. These derivatives are prepared using an economical approach, starting from d-glucosamine, and have potential applications in various chemical syntheses (Bouvet & Ben, 2006).

Stereocontrolled Synthesis of Galactopyranosides : Yang et al. (2018) describe the stereocontrolled synthesis of 2-deoxy-d-arabino-hexopyranosides, using protected glycosyl donors. This method demonstrates high stereoselectivity and is useful for synthesizing complex saccharides containing 2-deoxy α- and β-d-galactopyranosyl residues (Yang et al., 2018).

Anomerization and Kinetic Acetylation in Synthesis : Liu et al. (2005) explored the synthesis of 4-chloro-4-deoxy-alpha-d-galactopyranose and its acetates, observing anomerization phenomena and discussing the influence of substituent groups on the galactopyranose ring conformations (Liu et al., 2005).

Eigenschaften

IUPAC Name |

(2S,4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-ARQDHWQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-alpha-D-galactopyranose | |

CAS RN |

14215-77-1 | |

| Record name | 2-Deoxy-α-D-lyxo-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14215-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-alpha-D-galactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014215771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-alpha-D-galactopyranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04382 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-DEOXY-.ALPHA.-D-GALACTOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87447VW8UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)